4-乙基苯乙胺

描述

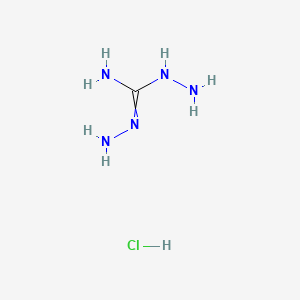

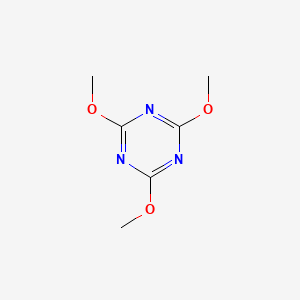

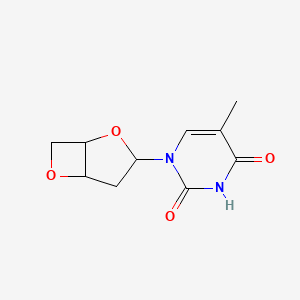

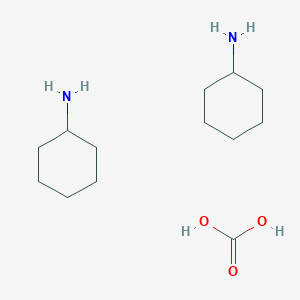

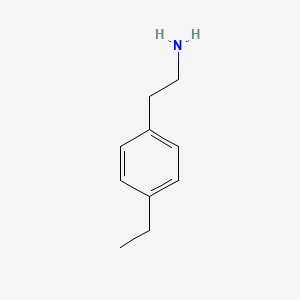

4-Ethylphenethylamine is a chemical compound with the molecular formula C10H15N . It is present in the essential oil obtained from the stem bark extract of Psidium guajava .

Molecular Structure Analysis

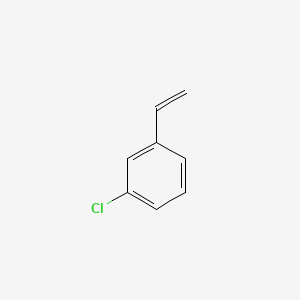

The molecular structure of 4-Ethylphenethylamine consists of a phenethylamine backbone with an ethyl group attached to the fourth carbon of the phenyl ring . The molecule has an average mass of 149.233 Da and a monoisotopic mass of 149.120453 Da .Physical and Chemical Properties Analysis

4-Ethylphenethylamine is a clear colorless liquid . It has a density of 0.9±0.1 g/cm³, a boiling point of 237.1±9.0 °C at 760 mmHg, and a flash point of 102.1±6.3 °C . It also has a molar refractivity of 48.9±0.3 cm³, a polar surface area of 26 Ų, and a molar volume of 158.7±3.0 cm³ .科学研究应用

腐蚀抑制

4-乙基苯乙胺: 作为一种有机缓蚀剂,已被研究用于抑制盐酸 (HCl) 环境中碳钢的腐蚀。 发现该化合物在50 至 200 ppm 的浓度范围和30 至 50°C 的温度下可以有效地保护碳钢。 该化合物在金属表面形成一层保护膜,作为防止腐蚀的屏障 .

安全和危害

作用机制

Target of Action

4-Ethylphenethylamine, a compound with a chemical structure similar to mescaline, is a new psychoactive substance (NPS). It primarily targets the serotonin 2A (5-HT 2A), 2B (5-HT 2B), and 2C (5-HT 2C) receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and cognitive functions.

Mode of Action

4-Ethylphenethylamine interacts with its primary targets, the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors, by acting as a partial agonist The activation of these receptors leads to a series of changes in the neuronal signaling pathways, affecting the release and reuptake of neurotransmitters like serotonin and norepinephrine .

Biochemical Pathways

The activation of the serotonin receptors by 4-Ethylphenethylamine affects several biochemical pathways. It inhibits the reuptake of serotonin and norepinephrine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This can affect various downstream effects, such as mood regulation, cognitive functions, and perception.

生化分析

Biochemical Properties

For instance, some phenethylamines are known to inhibit norepinephrine and serotonin uptake .

Cellular Effects

It is known that phenethylamines can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that phenethylamines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of phenethylamines can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of phenethylamines can vary with different dosages in animal models .

Metabolic Pathways

It is known that phenethylamines are involved in various metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

It is known that phenethylamines can interact with various transporters and binding proteins .

Subcellular Localization

It is known that phenethylamines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

属性

IUPAC Name |

2-(4-ethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJAVPNHXCHBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214570 | |

| Record name | 4-Ethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64353-29-3 | |

| Record name | 4-Ethylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064353293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of 2C-E?

A1: 2C-E interacts with the monoamine system in the brain. Research suggests it acts primarily as a partial agonist at serotonin receptors, specifically the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. [, ] This interaction with serotonin receptors is believed to be responsible for its hallucinogenic effects. [] Additionally, 2C-E has been shown to inhibit norepinephrine and serotonin uptake. [] Further research is needed to fully elucidate its pharmacological profile and downstream effects.

Q2: How can 2C-E be detected and identified?

A2: Several analytical methods have been employed for the detection and characterization of 2C-E. One such method is High-Performance Liquid Chromatography coupled with Mass Spectrometry using an Ion Trap-Time of Flight detector (LC/MS-IT-TOF). [] This technique allows for the separation, identification, and structural elucidation of 2C-E and its impurities in seized drug samples. [] Additionally, Liquid Chromatography-Tandem Mass Spectrometry (LC‐MS/MS) has been successfully used to detect 2C-E in urine samples at low concentrations. []

Q3: Can the synthetic route of 2C-E be determined?

A3: Analysis of impurities present in seized 2C-E samples can provide insights into the synthetic pathway employed in its production. By identifying specific impurities using techniques like LC/MS-IT-TOF, researchers can trace back the steps involved in the synthesis and potentially identify the source of manufacture. []

Q4: Have there been any studies on the acute effects of 2C-E in humans?

A5: Yes, an observational study was conducted on ten recreational psychedelic users who self-administered various doses of 2C-E. [] The study found that 2C-E primarily induced alterations in perception, hallucinations, and euphoric mood, similar to the effects of other serotonin-acting drugs like 2C-B. [] The study also examined 2C-E concentrations in saliva over time, finding peak concentrations two hours after administration. []

Q5: Is there evidence of cross-tolerance between 2C-E and other psychoactive substances?

A6: While the provided research does not directly address cross-tolerance, the observational study on 2C-E's effects in humans involved participants with prior experience using psychedelics. [] This suggests the potential for cross-tolerance, particularly with other serotonin-acting drugs. Further research is necessary to confirm this and understand the underlying mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。